![molecular formula C29H25N3OS B2540545 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-20-6](/img/structure/B2540545.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a quinoline core, which is a common structure in medicinal chemistry, often providing a scaffold for drug development due to its planar structure and ability to interact with various biological targets. The presence of a thiazole ring and a tert-butylphenyl group suggests potential for bioactivity, as these moieties are frequently seen in compounds with therapeutic applications.
Synthesis Analysis
While the specific synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst, suggesting that a similar approach might be applicable for the tert-butylphenyl-thiazol-quinoline carboxamide synthesis . Additionally, the functionalization of a related compound, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, through lithiation indicates that selective functionalization at specific positions on the quinoline ring is possible, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the planarity of the quinoline and thiazole rings, which could facilitate stacking interactions and potential intercalation with nucleic acids. The bulky tert-butyl group may introduce steric hindrance that could influence the compound's binding to biological targets or its overall conformation. The phenyl ring attached to the quinoline might also participate in pi-pi interactions, which are important in drug-receptor interactions.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The carboxamide moiety is known for its hydrogen bonding capabilities, which could affect solubility and binding properties. The thiazole ring could engage in electrophilic substitution reactions, given its electron-rich nature. The presence of the tert-butyl group could limit reactivity by protecting adjacent reactive sites from undergoing unwanted side reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide would be determined by its molecular structure. The planar quinoline and thiazole rings could confer a degree of rigidity to the molecule, potentially affecting its solubility in various solvents. The tert-butyl group could enhance lipophilicity, which is often a desirable trait in drug design to facilitate passage through biological membranes. The carboxamide group could improve water solubility due to its potential for hydrogen bonding.
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3OS/c1-29(2,3)21-15-13-20(14-16-21)26-18-34-28(31-26)32-27(33)23-17-25(19-9-5-4-6-10-19)30-24-12-8-7-11-22(23)24/h4-18H,1-3H3,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFURIVDHMTPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

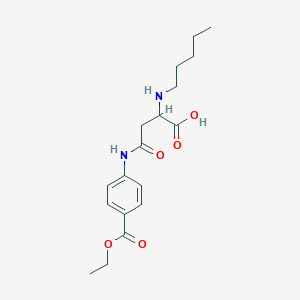
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)
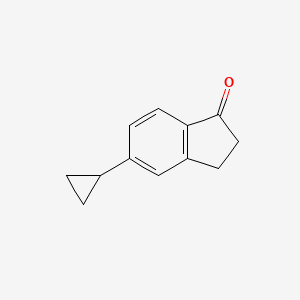
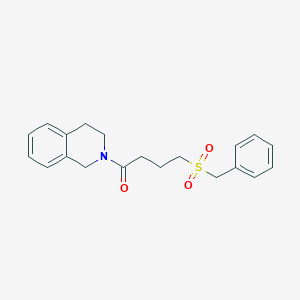


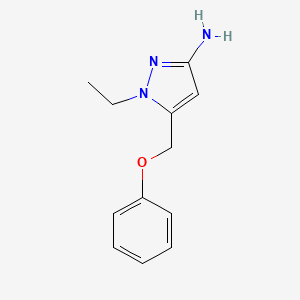

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)
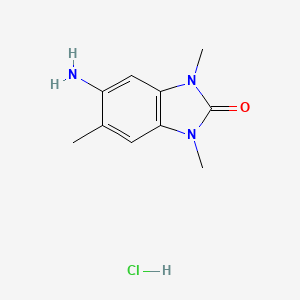
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)
